6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine
Beschreibung
Eigenschaften
CAS-Nummer |
6288-98-8 |
|---|---|
Molekularformel |
C11H6Cl2N4O |
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
6-chloro-4-(4-chlorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6Cl2N4O/c12-6-1-3-7(4-2-6)18-10-8-5-14-17-9(8)15-11(13)16-10/h1-5H,(H,14,15,16,17) |
InChI-Schlüssel |
USEKKPNQWXOTLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NC(=NC3=C2C=NN3)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Aminopyrazoles with Pyrimidine Derivatives
A common strategy involves cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile and substituted pyrimidine intermediates. For example, reacting 5-amino-1H-pyrazole-4-carbonitrile with trichloroacetonitrile under basic conditions yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which can undergo further functionalization.
Reaction conditions :
-
Solvent : Ethanol or DMF
-
Base : Sodium hydride or potassium carbonate
-
Temperature : 80–100°C
-
Time : 12–24 hours
This method provides a versatile intermediate for introducing substituents at positions 4 and 6.
Nucleophilic Aromatic Substitution at Position 4
The 4-chlorophenoxy group is introduced via nucleophilic substitution on a 4-chloro precursor. Patent data for related compounds, such as 6-(2,4-difluorophenoxy)-3-(2-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidine, demonstrate that electron-deficient aryloxides readily displace chloride at position 4 under mild conditions.
General procedure :
-
Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equiv) in anhydrous DMF.
-
Add 4-chlorophenol (1.2 equiv) and potassium carbonate (2 equiv).
-
Heat at 60°C for 6–8 hours.
-
Quench with ice water and extract with ethyl acetate.
Chlorination at Position 6
Chlorine at position 6 is typically introduced during the cyclocondensation step using trichloroacetonitrile or via post-synthetic chlorination. For instance, treating the pyrazolo[3,4-d]pyrimidine core with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of DMF achieves selective chlorination.
Optimization notes :
-
Excess POCl₃ (5–6 equiv) ensures complete conversion.
-
Reaction time: 4–6 hours at reflux (110°C).
Alternative Approaches from Recent Literature
One-Pot Multicomponent Reactions
Recent advances in multicomponent reactions (MCRs) offer streamlined access to heterocycles. A three-component reaction involving an aldehyde, malononitrile, and hydrazine could theoretically yield aminopyrazole intermediates, though this route remains unexplored for the target compound.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (20–40% ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities.
Spectroscopic Data
While experimental data for the exact compound are scarce, analogous compounds exhibit the following features:
-
¹H NMR (400 MHz, DMSO-d₆): Aromatic protons appear as multiplets at δ 7.2–8.1 ppm; pyrazole NH at δ 13.2–13.5 ppm.
-
MS (ESI+) : Molecular ion peak at m/z 281.1 [M+H]⁺, consistent with the molecular formula C₁₁H₆Cl₂N₄O.
Challenges and Optimization Opportunities
Regioselectivity in Cyclocondensation
Controlling regioselectivity during pyrazole-pyrimidine fusion remains a challenge. Microwave-assisted synthesis has been proposed to enhance reaction efficiency and selectivity for related heterocycles.
Solvent and Base Selection
DMF, while effective, complicates purification due to high boiling points. Switching to acetonitrile or THF with phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields and scalability.
Industrial-Scale Considerations
Patent literature emphasizes the importance of cost-effective reagents and minimal purification steps for large-scale production. For example, using aqueous workup instead of chromatography and recycling solvents can reduce manufacturing costs .
Analyse Chemischer Reaktionen
Reaktionstypen
6-Chlor-4-(4-chlorphenoxy)-1H-pyrazolo[3,4-d]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Die Chloratome in der Verbindung können an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Elektrophile aromatische Substitution: Die Chlorphenoxygruppe kann elektrophile aromatische Substitutionsreaktionen eingehen, wodurch eine weitere Funktionalisierung ermöglicht wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Basen wie Natriumhydroxid oder Kaliumcarbonat für nucleophile Substitutionen und Elektrophile wie Halogene oder Nitrogruppen für elektrophile aromatische Substitutionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nucleophile Substitution verschiedene substituierte Pyrazolo[3,4-d]pyrimidinderivate liefern, während die elektrophile aromatische Substitution verschiedene funktionelle Gruppen in den Chlorphenoxy-Anteil einführen kann .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-4-(4-chlorphenoxy)-1H-pyrazolo[3,4-d]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es in der medizinischen Chemie als Inhibitor bestimmter Kinasen wirken, indem es an ihre aktiven Zentren bindet und deren Aktivität blockiert. Diese Hemmung kann Signalwege stören, die an Zellproliferation und -überleben beteiligt sind, was sie zu einem potenziellen Antikrebsmittel macht.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Table 1: Structural and Functional Comparison of Selected Analogs
Key Trends and Insights
Amino groups (e.g., PP2) are critical for kinase inhibition, enabling hydrogen bonding with ATP-binding pockets .
Position 6 Modifications: Chlorine (target compound) may act as a leaving group for further functionalization, as seen in hydrazinolysis reactions . Amino groups (e.g., 6-amino derivatives) shift activity toward antiparasitic applications , while trifluoromethyl groups enhance lipophilicity and metabolic stability .
Core Framework Variations :
- 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (7_3d3) demonstrates that diamine substitution at positions 4 and 6 drastically improves inhibitory potency (IC50 = 0.4 µM) .
Biologische Aktivität
6-Chloro-4-(4-chlorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiviral and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
- Molecular Formula : C_11H_8Cl_2N_4O
- Molecular Weight : 283.12 g/mol
- CAS Number : 40163-88-0
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds based on the pyrazolo[3,4-d]pyrimidine scaffold. Research indicates that this compound exhibits low micromolar antiviral activity against the Zika virus (ZIKV).
Key Findings:
- EC_50 Values : The effective concentration for 50% inhibition (EC_50) of ZIKV was found to be approximately 5.1 µM.
- CC_50 Values : The cytotoxic concentration for 50% cell viability (CC_50) was reported at around 39 µM, indicating a favorable selectivity index for antiviral activity over cytotoxicity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of certain tumor cells.
In Vitro Studies:
- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (colon adenocarcinoma), HT29 (primary colon adenocarcinoma).
- Results : The compound showed significant cytotoxic effects, with varying degrees of efficacy across different cell lines. For instance, it demonstrated an IC_50 (half-maximal inhibitory concentration) in the low micromolar range against A549 and MCF7 cells .
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Specifically, compounds with similar structures have been shown to inhibit kinases such as Aurora A and Janus kinases (JAKs), which play crucial roles in cell signaling and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications.
Observations:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings enhances antiviral activity.
- Substitution Patterns : Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can lead to different biological profiles, suggesting that careful design can optimize efficacy against viral and cancer targets .
Comparative Biological Activity Table
| Compound | EC_50 (µM) | CC_50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 5.1 | 39 | 7.65 |
| Compound A (similar structure) | 3.5 | 25 | 7.14 |
| Compound B (different substitution) | 10 | 60 | 6 |
Case Studies
- Antiviral Efficacy Against ZIKV : In a study assessing various compounds for their ability to inhibit ZIKV replication, this compound was identified as one of the most promising candidates with significant antiviral effects and low cytotoxicity.
- Cytotoxicity in Cancer Cell Lines : A comparative study involving multiple pyrazolo[3,4-d]pyrimidine derivatives demonstrated that structural modifications could enhance anticancer efficacy while minimizing toxicity to normal cells.
Q & A
Q. What are the common synthetic routes for 6-Chloro-4-(4-chlorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?
Synthesis typically involves multi-step condensation reactions between pyrazole and pyrimidine precursors. A widely used method employs one-pot multi-component cyclocondensation under controlled conditions (e.g., dry acetonitrile or dichloromethane) to introduce the 4-chlorophenoxy group . Key optimization strategies include:
- Temperature control : Elevated temperatures (reflux) improve reaction rates but may require inert atmospheres to prevent decomposition .
- Catalyst selection : Acidic or basic catalysts (e.g., sodium acetate) enhance nucleophilic substitution at the pyrimidine C4 position .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (benzene) favor cyclization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitution at the pyrimidine C4 and pyrazole N1 positions. Aromatic protons from the 4-chlorophenoxy group appear as distinct doublets (δ 7.2–7.8 ppm) .
- IR spectroscopy : Stretching vibrations for C-Cl (750–650 cm) and pyrazolo[3,4-d]pyrimidine core (1650–1600 cm) validate structural integrity .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry ensure purity (>95%) and molecular weight confirmation .
Q. What pharmacological activities have been reported for pyrazolo[3,4-d]pyrimidine derivatives, and what assays are used to evaluate them?
- Anticancer activity : Derivatives inhibit kinases (e.g., Src, MAPK) via ATP-binding site competition. In vitro assays use MTT or CellTiter-Glo® to measure proliferation in cancer cell lines (IC values typically 1–10 µM) .
- Anti-inflammatory effects : COX-1/COX-2 inhibition is assessed via enzyme-linked immunosorbent assays (ELISA) with IC comparisons to reference inhibitors (e.g., indomethacin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., fluorine vs. chlorine) drastically alter target selectivity. For example, 4-fluorophenyl analogs show higher COX-2 specificity than chlorophenyl derivatives .
- Assay conditions : Differences in cell line viability (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) impact IC values . Mitigate by standardizing protocols (e.g., ATP concentration in kinase assays) .
Q. What experimental designs are recommended for studying the compound’s interaction with biological targets?
- Molecular docking : Use X-ray crystallography data (e.g., PDB: 3D structures of kinase domains) to model binding poses. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with chlorophenyl groups .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry for target proteins .
- Mutagenesis studies : Replace key residues (e.g., catalytic lysine in kinases) to validate binding mechanisms .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent variation : Synthesize analogs with:
- Pharmacokinetic profiling : Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and microsomal stability (LC-MS/MS analysis) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated vapors .
- Waste disposal : Collect organic waste in sealed containers for incineration to prevent environmental release of chlorinated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
